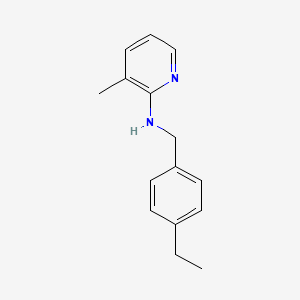

n-(4-Ethylbenzyl)-3-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H18N2 |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

N-[(4-ethylphenyl)methyl]-3-methylpyridin-2-amine |

InChI |

InChI=1S/C15H18N2/c1-3-13-6-8-14(9-7-13)11-17-15-12(2)5-4-10-16-15/h4-10H,3,11H2,1-2H3,(H,16,17) |

InChI Key |

PYAMURGQTPWAPB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC2=C(C=CC=N2)C |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of Pyridin 2 Amine Scaffolds

Influence of N-Substituent Modifications on Biological Activity Profiles

The nature of the substituent on the exocyclic nitrogen of the pyridin-2-amine scaffold plays a pivotal role in determining the compound's biological profile. Modifications at this position can significantly impact ligand-receptor interactions, efficacy, and selectivity.

While direct studies on "n-(4-Ethylbenzyl)-3-methylpyridin-2-amine" are not extensively detailed in the available literature, the role of the N-benzyl group in related structures provides significant insights. The benzyl (B1604629) group itself is a key pharmacophoric feature in many biologically active compounds, often engaging in hydrophobic and π-stacking interactions within receptor binding pockets. nih.gov

Generalizing from broader studies on pyridin-2-amine and related scaffolds like pyrimidin-4-amines, the nature of the N-substituent is a key determinant of activity and selectivity.

Aryl and Heteroaryl Groups: The introduction of various aryl and heteroaryl groups at the N-position has been shown to significantly affect the inhibitory potency of these compounds against various targets. For instance, in studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, modifications on the benzyl and phenyl rings led to compounds with nanomolar inhibitory potency. nih.govacs.org The substitution pattern on these aromatic rings is crucial, with certain positions being favored over others for optimal activity. acs.org For example, the presence of a pyridine (B92270) ring in the N-benzyl substituent has been explored to modulate interactions with cytochrome P450 enzymes and improve pharmacokinetic profiles. acs.org

Alkyl Groups: The incorporation of alkyl groups, either as part of a larger moiety or as direct substituents, can influence lipophilicity and steric hindrance. In the context of 2-aminopyridine (B139424) derivatives targeting neuronal nitric oxide synthase (nNOS), the nature of an N,N-dimethylethane-1,2-diamine side chain was found to be critical for binding affinity. nih.gov Specifically, the methylation state of the terminal amine affected the potency, with a primary amine generally showing better binding affinity than secondary or tertiary amines. nih.gov This highlights the importance of hydrogen bonding capabilities, which can be modulated by alkyl substitutions.

The table below summarizes the general impact of different N-substituents on the activity of pyridin-2-amine and related heterocyclic scaffolds based on published research.

| Substituent Class | General Impact on Biological Activity | Key Interactions | Reference(s) |

| Aryl (e.g., Phenyl) | Can significantly enhance potency through hydrophobic and π-stacking interactions. Substitutions on the ring are critical for fine-tuning activity. | Hydrophobic interactions, π-π stacking, cation-π interactions. | nih.govacs.org |

| Heteroaryl (e.g., Pyridyl) | Can improve pharmacokinetic properties and introduce specific hydrogen bonding interactions, influencing selectivity. | Hydrogen bonding, dipole-dipole interactions. | acs.org |

| Alkyl Chains | Modulates lipophilicity and can probe hydrophobic pockets. The length and branching of the chain are important. | Hydrophobic interactions, van der Waals forces. | nih.gov |

| Substituted Benzyl | The substitution pattern on the benzyl ring allows for precise tuning of steric and electronic properties to optimize receptor binding. | Hydrophobic interactions, π-stacking, potential for hydrogen bonding depending on substituents. | nih.govnih.gov |

Positional Isomerism and Substituent Effects on the Pyridine Ring (e.g., 3-methyl substitution)

The substitution pattern on the pyridine ring itself is another critical determinant of the biological activity of pyridin-2-amine derivatives. The position and electronic nature of substituents can alter the pKa of the ring nitrogen and the exocyclic amine, influence the molecule's conformation, and introduce new points of interaction with a biological target.

The presence of a methyl group at the 3-position of the pyridine ring, as in "this compound," is expected to have several effects. Sterically, the 3-methyl group can influence the preferred conformation of the N-substituent by restricting rotation around the C2-Namine bond. Electronically, the methyl group is weakly electron-donating, which can subtly increase the basicity of the pyridine ring nitrogen and the exocyclic amine. This can, in turn, affect the strength of hydrogen bonds formed with receptor residues. mdpi.comresearchgate.net

Studies on various pyridine derivatives have shown that the position of substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity. nih.gov Conversely, the introduction of bulky groups can sometimes lead to decreased activity. nih.gov

Comparative SAR Analysis with Related Pyridine and Thiazolidinone Derivatives

A comparative analysis of the SAR of pyridin-2-amines with other heterocyclic scaffolds, such as thiazolidinones, can provide valuable insights into the pharmacophoric requirements for specific biological activities.

Pyridine Derivatives: Within the broader class of pyridine-containing compounds, SAR studies have revealed that the antiproliferative activity is often related to the number and position of electron-donating groups like -OMe. nih.gov The replacement of a phenyl ring with a pyridine or pyrimidine (B1678525) ring in some series has been shown to enhance antimicrobial activity by 4- to 8-fold, indicating the importance of the heteroaromatic core. nih.gov

Thiazolidinone Derivatives: Thiazolidinones are another important class of heterocyclic compounds with a wide range of biological activities. researchgate.net SAR studies on thiazolidinone derivatives have often focused on substitutions at the N3 and C5 positions. nih.gov For instance, in a series of thiazolidin-4-ones, the introduction of a pyridine ring-containing substituent at the C5 position led to compounds with good anti-inflammatory and analgesic activity. researchgate.net This suggests that the pyridine moiety can be a key feature for activity in different heterocyclic scaffolds. The combination of a pyridine ring with a thiazolidinone core has been explored for developing compounds with antitumor activity. nih.gov

The following table provides a comparative overview of key structural features and their general effects on the activity of pyridine and thiazolidinone derivatives.

| Structural Feature | Pyridine Derivatives | Thiazolidinone Derivatives |

| Core Scaffold | Aromatic, capable of π-stacking and hydrogen bonding via ring nitrogen. | Non-aromatic, with multiple sites for substitution and hydrogen bonding. |

| Key Substitution Points | Substituents on the pyridine ring and the exocyclic amine. | Substitutions at N3, C2, and C5 positions. |

| Commonly Active Substituents | Electron-donating groups (-OMe, -OH, -NH2) on the pyridine ring; various aryl/heteroaryl groups at the N-position. | Aryl groups at N3; arylidene groups at C5. |

| Observed Activities | Anticancer, antimicrobial, kinase inhibition, nNOS inhibition. | Anti-inflammatory, analgesic, antimicrobial, anticancer. |

Rational Design Principles for Modulating Biological Potency and Selectivity of Pyridin-2-amine Compounds

Based on the available SAR data for pyridin-2-amine and related scaffolds, several rational design principles can be formulated to guide the optimization of these compounds for improved biological potency and selectivity.

Optimization of the N-Substituent: The N-substituent is a primary handle for modulating activity. A systematic exploration of substituted benzyl groups can be employed to probe hydrophobic and polar interactions in the target's binding site. The use of bioisosteric replacements for the phenyl ring, such as different heteroaromatic systems, can be a valuable strategy to improve properties like solubility and metabolic stability while potentially introducing new, favorable interactions. researchgate.netnih.govresearchgate.net

Fine-Tuning of Pyridine Ring Substitution: The substitution pattern on the pyridine core should be carefully considered. Small alkyl groups, like the 3-methyl group, can be used to control conformation and modulate basicity. Introducing hydrogen bond donors or acceptors at other positions on the ring could enhance binding affinity and selectivity, depending on the specific topology of the target's active site.

Conformational Constraint: Introducing conformational rigidity into the molecule can be a powerful strategy to lock it into a bioactive conformation, thereby increasing potency and selectivity. This could be achieved by introducing cyclic structures or double bonds in the linker between the pyridine and the N-aryl group.

Scaffold Hopping and Hybridization: Insights from the SAR of other heterocyclic systems, such as thiazolidinones, can inspire the design of novel hybrid molecules. For example, incorporating key pharmacophoric features of a potent thiazolidinone inhibitor into a pyridin-2-amine scaffold could lead to compounds with a novel mechanism of action or an improved activity profile.

By systematically applying these principles and integrating computational modeling with chemical synthesis and biological evaluation, it is possible to rationally design novel pyridin-2-amine derivatives with optimized potency and selectivity for a desired biological target.

Mechanistic Elucidation of Biological Activities of Pyridin 2 Amine Analogues

Investigation of Molecular Targets and Associated Signaling Pathways

A comprehensive review of scientific literature and chemical databases reveals a lack of specific studies investigating the molecular targets and associated signaling pathways for n-(4-Ethylbenzyl)-3-methylpyridin-2-amine. Research in this area for analogous pyridin-2-amine compounds typically involves identifying specific biomolecules, such as enzymes or receptors, with which the compound interacts to elicit a biological response. These investigations are crucial for understanding the mechanism of action and for the development of targeted therapies.

Enzyme Inhibition Studies

There is no publicly available data from enzyme inhibition studies conducted specifically on this compound. Investigations into related pyridin-2-amine derivatives often assess their potential to inhibit various enzymes critical to disease processes. Such studies are fundamental in drug discovery to determine a compound's potency and selectivity.

Commonly studied enzymes for this class of compounds include:

Gyrase and Topoisomerase IV: These are essential bacterial enzymes involved in DNA replication, making them key targets for antibacterial agents. Inhibition assays measure the compound's ability to interfere with enzyme activity, often through techniques like DNA supercoiling assays.

Mitogen-activated protein kinase 14 (MAPK14): This enzyme is involved in cellular stress responses and inflammation. Kinase inhibition assays, often using fluorescence or luminescence, are employed to screen for potential anti-inflammatory agents.

Leukotriene A-4 hydrolase: This is a bifunctional enzyme involved in the biosynthesis of leukotriene B4, a potent pro-inflammatory mediator. Inhibition of this enzyme is a strategy for developing anti-inflammatory drugs.

Without experimental data, the inhibitory profile of this compound against these or any other enzymes remains unknown.

Receptor Agonism and Antagonism Profiling

No studies detailing the receptor agonism or antagonism profile of this compound are available in the current scientific literature. Such profiling is essential to understand how a compound might modulate cellular signaling by binding to and activating (agonism) or blocking (antagonism) a receptor.

For example, Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor that plays a key role in adipogenesis and inflammation and is a target for anti-diabetic and potentially anticancer drugs. nih.gov Screening compounds for PPAR-γ activity typically involves cell-based reporter gene assays or ligand binding assays to determine if the compound acts as an agonist, antagonist, or inverse agonist. The interaction of this compound with PPAR-γ has not been reported.

Cellular Assay Methodologies for Activity Profiling of Pyridin-2-amine Derivatives

While specific cellular assay data for this compound is not published, the activity of pyridin-2-amine derivatives is generally profiled using a variety of established cell-based methodologies. These assays are designed to evaluate the compound's effect on cellular functions, such as viability, proliferation, and specific signaling pathways.

Common cellular assay methodologies include:

Cytotoxicity Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay are used to measure the concentration at which a compound reduces the viability of cultured cells, providing an initial indication of its potential as a cytotoxic agent (e.g., for anticancer research). nih.gov

Proliferation Assays: These assays, such as BrdU (bromodeoxyuridine) incorporation assays, quantify the rate of cell division to determine if a compound has cytostatic (inhibits proliferation) or cytotoxic (kills cells) effects.

Reporter Gene Assays: These are used to study the effect of a compound on a specific signaling pathway. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the pathway of interest.

In Vitro Biological Evaluation Approaches for Pyridin-2-amine Compounds

The in vitro biological evaluation of novel chemical entities is a critical step in drug discovery. For this compound, however, no specific in vitro evaluation data has been published. The following sections describe the general approaches used for related compounds.

Antimicrobial Activity Assessments

There are no documented studies assessing the antimicrobial activity of this compound. The evaluation of pyridin-2-amine analogues for antimicrobial properties typically involves testing the compounds against a panel of pathogenic microbes. mdpi.comresearchgate.net

Standard assessment methods include:

Broth Microdilution Method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Disk Diffusion Method: A qualitative or semi-quantitative test where a paper disk impregnated with the test compound is placed on an agar (B569324) plate inoculated with a microbe. The size of the zone of inhibition around the disk indicates the compound's activity.

Panel Screening: Compounds are tested against a diverse panel of microbes, including:

Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Fungi (e.g., Candida albicans, Aspergillus niger)

The following table outlines representative microorganisms often used in these assessments, although no data exists for this compound.

| Microbial Class | Representative Organisms |

| Gram-positive Bacteria | Staphylococcus aureus |

| Bacillus subtilis | |

| Gram-negative Bacteria | Escherichia coli |

| Klebsiella pneumoniae | |

| Fungi | Candida albicans |

| Aspergillus niger |

Anticancer Research Applications

Specific research into the anticancer applications of this compound has not been published. Pyridine (B92270) and pyridin-2-amine scaffolds are present in numerous compounds investigated for their anticancer potential. nih.govalliedacademies.orgnih.govrsc.org

The primary step in evaluating a novel compound for anticancer activity is typically in vitro screening against a panel of human cancer cell lines. A widely used platform is the National Cancer Institute's (NCI-60) human tumor cell line screen, which assesses the compound's cytotoxic and cytostatic effects against 60 different cell lines representing various types of cancer (e.g., leukemia, lung, colon, breast, prostate). nih.gov Compounds showing significant activity and selectivity may then be subjected to further mechanistic studies to identify their molecular targets and pathways.

The table below lists some of the cancer cell lines commonly used in such screens, against which this compound has not been tested.

| Cancer Type | Representative Cell Line |

| Breast Cancer | MCF-7 |

| Colorectal Cancer | HCT-116 |

| Liver Cancer | HepG2 |

| Prostate Cancer | PC-3 |

| Lung Cancer | A549 |

Anti-inflammatory Response Modulation

Pyridin-2-amine and its related structures, such as pyrimidines, are recognized for their potential to modulate inflammatory responses. nih.govnih.gov The primary mechanism underlying this activity often involves the inhibition of key enzymes in the inflammatory cascade. nih.gov

Research has shown that many pyridine and pyrimidine (B1678525) derivatives function by suppressing cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These enzymes are crucial for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation. nih.gov By inhibiting COX enzymes, these compounds can effectively reduce prostaglandin (B15479496) production, thereby alleviating inflammation. nih.gov Several pyrimidine analogues have demonstrated significant inhibitory activity against COX-2. nih.govpensoft.net

Another critical pathway for the anti-inflammatory action of pyridin-2-amine analogues is the inhibition of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS). nih.gov Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammatory conditions. Certain 2-amino-4-methylpyridine (B118599) analogues have been identified as potent inhibitors of iNOS activity. nih.govnih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 5) | COX-2 | 0.04 ± 0.09 µM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 6) | COX-2 | 0.04 ± 0.02 µM | nih.gov |

| Pyridine-based Hydrazide (Compound 5l) | Bovine Serum Albumin Denaturation | 46.29 µg/mL | acs.org |

| Pyridine-based Hydrazide (Compound 5j) | Bovine Serum Albumin Denaturation | 48.51 µg/mL | acs.org |

| Celecoxib (Reference Drug) | COX-2 | 0.04 ± 0.01 µM | nih.gov |

Antidiabetic Potential Studies

The therapeutic potential of pyridine derivatives in the management of diabetes mellitus is an active area of research. jchemrev.comnih.govresearchgate.net Studies have primarily focused on their ability to inhibit key digestive enzymes and modulate glucose metabolism. jchemrev.com

A significant mechanism of action for the antidiabetic effects of these compounds is the inhibition of α-glucosidase and α-amylase. jchemrev.com These enzymes, located in the small intestine, are responsible for breaking down complex carbohydrates into absorbable simple sugars like glucose. Inhibition of these enzymes slows carbohydrate digestion and absorption, leading to a more gradual rise in post-meal blood glucose levels. jchemrev.com Numerous 2-aminopyridine (B139424) derivatives have demonstrated potent inhibitory effects on α-glucosidase, with some showing activity significantly greater than the standard drug, acarbose. jchemrev.com

Another promising avenue is the activation of glucokinase (GK), an enzyme that acts as a glucose sensor, primarily in the liver and pancreatic β-cells. jchemrev.com GK activators can enhance glucose-dependent insulin (B600854) secretion and improve hepatic glucose metabolism, representing a novel strategy for treating type 2 diabetes. jchemrev.com Certain 3,6-disubstituted pyridine carboxamides have been identified as effective GK activators in in-vitro assays. jchemrev.com

| Compound Class/Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 2-amino-4-aryl-6-(phenylthiol)pyridine-3,5-dicarbonitrile (Compound 6) | α-glucosidase | 55.6 ± 0.3 µM | jchemrev.com |

| Pyrazolo[3,4-b]pyridine derivative (Compound 7f) | α-amylase | 5.10 µM | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivative (Compound 7d) | α-amylase | 5.12 µM | mdpi.com |

| Coumarin fused pyridine derivative | α-glucosidase | 101.0 ± 2.0 µM | jchemrev.com |

| Acarbose (Reference Drug) | α-glucosidase | 750.0 ± 1.5 µM | jchemrev.com |

| Acarbose (Reference Drug) | α-amylase | 200.1 ± 0.15 µM | mdpi.com |

Neuroprotective Research Avenues

The neuroprotective properties of aminopyridine derivatives have garnered significant interest, particularly for their potential in treating neurodegenerative diseases. wikipedia.org The primary focus of this research has been the selective inhibition of neuronal nitric oxide synthase (nNOS). nih.govnih.gov

Excessive production of nitric oxide by nNOS is implicated in the pathophysiology of various neurological disorders, contributing to neuronal damage. Selective inhibitors of nNOS are therefore considered a promising therapeutic strategy. A number of substituted 6-phenyl-pyridin-2-ylamines and other 2-aminopyridine analogues have been developed and shown to be potent and selective inhibitors of human nNOS. nih.govnih.govnih.gov

Beyond nNOS inhibition, other mechanisms have been explored. For instance, the compound bisperoxovandium (pyridin-2-squaramide) [bpV(pis)] has demonstrated neuroprotective effects in models of intracerebral hemorrhage. Its mode of action involves the activation of pro-survival signaling pathways, including AKT and ERK1/2, and the suppression of the tumor suppressor PTEN. researchgate.net The aminopyridine drug Flupirtine has also been noted for its neuroprotective properties, although its use has been restricted due to liver toxicity. wikipedia.org

| Compound | Target Enzyme | Inhibitory Potency (Ki or IC50) | Selectivity (hnNOS/heNOS) | Reference |

|---|---|---|---|---|

| Compound 7 (Double-pyridine pharmacophore) | Human nNOS | 13 nM (Ki) | 1831 | nih.gov |

| Compound 11 (Shortened amino sidechain) | Human nNOS | 21 nM (Ki) | - | nih.gov |

| Compound 2 (Ether linkage analogue) | nNOS | Low nM potency (IC50) | ~2000-fold over eNOS | nih.gov |

| Compound 14a (Pyridine linker) | Human nNOS | 64 nM (IC50) | >156 | nih.gov |

| Compound 14b (Pyridine linker) | Human nNOS | 59 nM (IC50) | >169 | nih.gov |

Elucidation of Mode of Action in Relevant Biological Systems

The therapeutic potential of pyridin-2-amine analogues stems from their ability to interact with specific biological targets, thereby modulating cellular pathways involved in various diseases.

Anti-inflammatory Mode of Action : The anti-inflammatory effects are largely attributed to the inhibition of enzymes that synthesize inflammatory mediators. By competitively or non-competitively binding to the active sites of COX-1, COX-2, and iNOS, these compounds block the production of prostaglandins and excess nitric oxide, respectively. nih.govnih.gov The selectivity for COX-2 over COX-1 is a desirable trait pursued in drug design to minimize gastrointestinal side effects associated with traditional NSAIDs. nih.gov Similarly, high selectivity for iNOS over endothelial NOS (eNOS) and nNOS is crucial to avoid adverse cardiovascular and neurological effects. nih.gov

Antidiabetic Mode of Action : In the context of diabetes, the mode of action is centered on controlling glucose homeostasis. The inhibition of α-amylase and α-glucosidase in the digestive tract is a direct mechanism to delay carbohydrate breakdown and lower postprandial hyperglycemia. jchemrev.com Molecular docking studies suggest that these pyridine derivatives can fit into the active sites of these enzymes, forming hydrogen bonds and hydrophobic interactions that prevent substrate binding. researchgate.net The activation of glucokinase represents a different approach, enhancing the body's natural glucose-sensing and insulin-release mechanisms. jchemrev.com

Neuroprotective Mode of Action : The primary neuroprotective mechanism for many 2-aminopyridine analogues is the selective inhibition of nNOS. nih.govnih.gov Crystal structure analysis of inhibitors bound to nNOS reveals that the 2-aminopyridine moiety often anchors the molecule to a key glutamate (B1630785) residue (Glu592) in the active site. nih.gov The substituents on the pyridine ring can then form additional interactions that enhance potency and selectivity over other NOS isoforms. nih.govnih.gov Other neuroprotective pathways, such as the modulation of AKT and ERK1/2 signaling by compounds like bpV(pis), highlight the potential for these analogues to interfere with apoptotic (cell death) pathways and promote neuronal survival. researchgate.net

Applications and Emerging Research Directions for Pyridin 2 Amine Compounds

Role of Pyridin-2-amine Derivatives as Chemical Probes in Biological Systems

The inherent photophysical properties of the pyridin-2-amine core make it an attractive scaffold for the development of chemical probes. Unsubstituted pyridin-2-amine itself exhibits a high fluorescence quantum yield, providing a strong foundation for designing sensitive probes. nih.gov By modifying the core structure, researchers can fine-tune these properties for specific applications in biological imaging and detection.

A significant area of development is in "click-and-probe" chemistry. nih.gov This strategy involves incorporating a bioorthogonal functional group, such as an azide, onto the pyridin-2-amine scaffold. The resulting molecule may be non-fluorescent or weakly fluorescent ("pro-fluorophore"). Upon a specific "click" reaction with a target biomolecule containing a complementary group (like an alkyne), a highly fluorescent product is formed. This method allows for the specific labeling and visualization of proteins and other biomolecules with minimal background signal. For instance, an azide-substituted aminopyridine has been successfully used to probe the protein Bovine Serum Albumin (BSA), demonstrating the potential of this class of compounds as biological probes. nih.gov

Furthermore, pyridin-2-amine derivatives are being developed as sensors for specific ions and small molecules. Their ability to chelate metal ions can lead to significant changes in their fluorescence spectra, allowing for the detection of environmentally or biologically important cations. Research has shown that 2-amino-3-cyanopyridine (B104079) derivatives can act as fluorescent sensors for toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com Similarly, derivatives of 2,6-diaminopyridine (B39239) have been synthesized to act as fluorescent probes for transition metal ions, with a notable sensitivity for Cu²⁺. nih.gov The interaction with the metal ion alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a detectable optical response. nih.gov

Examples of Pyridin-2-amine Derivatives as Chemical Probes

| Derivative Type | Application | Mechanism of Action | Target Analyte | Reference |

|---|---|---|---|---|

| Azide-substituted aminopyridine | Bioorthogonal labeling | "Click-and-probe" ligation with alkyne-modified biomolecules | Proteins (e.g., BSA) | nih.gov |

| 2-Amino-3-cyanopyridine | Fluorescent sensing | Chelation-induced fluorescence change | Heavy metal ions (Cr²⁺, Hg²⁺, Ni²⁺) | mdpi.com |

| 2,6-Diaminopyridine derivative | Fluorescent sensing | Metal ion binding enhances intramolecular charge transfer | Transition metal ions (e.g., Cu²⁺) | nih.gov |

Development of Novel Chemical Reactions and Catalysis Involving Pyridin-2-amine Derivatives

The pyridin-2-amine scaffold is a versatile substrate in modern synthetic organic chemistry, particularly in the realm of transition-metal catalysis. The nitrogen atom of the pyridine (B92270) ring can act as a directing group, enabling regioselective C-H activation and functionalization at positions that are otherwise difficult to access. This has led to the development of novel reactions for constructing complex heterocyclic systems.

Palladium and Rhodium-catalyzed reactions have been extensively studied. For example, Pd(II) complexes are effective catalysts for the annulation of N-aryl-2-aminopyridines with alkynes to synthesize N-(2-pyridyl)indole frameworks. In these reactions, the pyridyl nitrogen acts as an internal directing group, facilitating the catalytic cycle of C-H activation, coordination, and cyclization. This strategy has also been applied to synthesize carbazole (B46965) derivatives.

Beyond cyclizations, pyridin-2-amine derivatives are key substrates in cross-coupling reactions. Palladium-catalyzed methods like the Buchwald-Hartwig amination and Suzuki coupling are used to synthesize more complex N-arylpyrimidin-2-amine derivatives, which are themselves valuable in medicinal chemistry. nih.gov These reactions demonstrate the utility of 2-aminopyridines as building blocks for creating diverse molecular libraries. nih.gov

Researchers have also developed divergent synthetic pathways where the reaction outcome can be controlled by the choice of catalyst. For instance, the reaction of α-bromoketones with 2-aminopyridine (B139424) can yield either N-(pyridin-2-yl)amides through an I₂-promoted C-C bond cleavage or 3-bromoimidazo[1,2-a]pyridines via a tandem cyclization/bromination, showcasing sophisticated control over chemical reactivity.

Catalytic Reactions Involving Pyridin-2-amine Derivatives

| Catalyst System | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Pd(MeCN)₂Cl₂ / CuCl₂ | Annulation | N-aryl-2-aminopyridines and internal alkynes | N-(2-pyridyl)indoles | |

| Pd(OAc)₂ | Carbonylative intramolecular cyclization | N-aryl-2-aminopyridines | 11H-pyrido[2,1-b]quinazolin-11-ones | |

| Rhodium complex | Annulation | N-aryl-2-aminopyridines and sulfoxonium ylides | Indoles | |

| Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | Buchwald-Hartwig Amination | 2-Amino-4-chloro-6-methyl-pyridine | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines | nih.gov |

Analysis of the Patent Landscape and Intellectual Property in Pyridine Chemistry Research

The broad utility of pyridine and its derivatives, particularly in pharmaceuticals and agrochemicals, has resulted in a vast and active patent landscape. justia.com The intellectual property in this area covers novel compound structures, synthetic methods, and specific applications.

Analysis of Depositor-Supplied Patent Identifiers Related to Pyridine Structures

An analysis of patent identifiers reveals a strong focus on the therapeutic applications of pyridine derivatives. Many patents claim novel substituted aminopyridine or aminopyrimidine compounds for the treatment of specific diseases. A significant portion of this activity is concentrated in oncology, with numerous patents covering kinase inhibitors. The assignees of these patents are typically major pharmaceutical corporations, highlighting the commercial importance of this chemical space. Another major category of patents relates to the processes for synthesizing pyridine and its derivatives, indicating the industrial value of efficient and scalable manufacturing methods. justia.comgoogle.comgoogle.com

Selected Patent Identifiers in Pyridine Chemistry

| Patent Identifier | Title Focus | Assignee | Application Area |

|---|---|---|---|

| US-RE47739-E | 2-(pyridin-2-ylamino)-pyrido[2,3-D]pyrimidin-7-ones | Warner Lambert Co | CDK4 inhibitors for cell proliferative disorders |

| WO2019207463A1 | 2-amino-pyridine or 2-amino-pyrimidine derivatives | N/A | Cyclin-dependent kinase inhibitors for cancer |

| US5994550A | Pyridine/picoline production process | Mobil Oil Corporation | Chemical synthesis process |

| US5780635A | Pyridine base synthesis | Reilly Industries, Inc. | Chemical synthesis using zeolite catalysts |

Examination of Chemical Co-Occurrences in Patent Literature

Within the patent literature, the 2-aminopyridine moiety frequently co-occurs with other heterocyclic structures, particularly pyrimidine (B1678525). The fusion or combination of these two rings is a common strategy in the design of kinase inhibitors. Patents often describe "diamino-pyrimidine and diamino-pyridine derivatives" or "2-amino-pyridine or 2-amino-pyrimidine derivatives" as potent modulators of enzymes like phosphoinositide 3-kinases (PI3Ks) and cyclin-dependent kinases (CDKs). google.comnih.gov

This recurring structural motif, often referred to as a "hinge-binder," is designed to interact with the ATP-binding site of kinases. The pyridine nitrogen and the exocyclic amine form hydrogen bonds with the backbone of the kinase hinge region, which is a critical interaction for potent inhibition. This demonstrates a clear trend of rational drug design where specific, privileged fragments like 2-aminopyridine are systematically combined with other heterocycles to target important enzyme families.

Trends in Patenting Pyridine-Based Compounds for Various Research Applications

The patenting trends for pyridine-based compounds underscore their immense value in life sciences and industrial chemistry. Key trends include:

Kinase Inhibitors for Oncology: This remains the most dominant trend in the pharmaceutical patenting of pyridine derivatives. A vast number of patents claim compounds targeting a wide range of kinases (CDKs, PI3Ks, Aurora kinases, etc.) for treating various cancers. google.comnih.govnih.govtandfonline.com The modular nature of these inhibitors, often featuring a 2-aminopyridine core, allows for extensive patent claims covering numerous structural variations.

Agrochemicals: Pyridine is a foundational structure for many herbicides and pesticides. justia.com Patenting in this area focuses on novel derivatives with improved efficacy, selectivity, and environmental profiles.

Process Chemistry and Catalysis: There is a continuous effort to patent more efficient, cost-effective, and environmentally friendly methods for synthesizing pyridines. justia.comgoogle.com These patents often involve the development of novel catalysts (e.g., specific zeolites) or streamlined, multi-step processes into one-pot or flow reactions, which are crucial for large-scale industrial production. google.comvcu.edu

Materials Science: While less prominent than pharmaceuticals, patents are also filed for pyridine-containing compounds in materials science, for applications such as fluorescent materials and organic electronics, leveraging the unique photophysical properties of the pyridine ring. beilstein-journals.org

Future Perspectives and Research Challenges in N Substituted Pyridin 2 Amine Chemistry

Advancements in Synthetic Methodologies for Architecturally Complex Pyridin-2-amine Structures

The synthesis of pyridin-2-amine derivatives has traditionally relied on classical condensation and nucleophilic substitution reactions. However, the demand for novel, structurally diverse, and complex molecules like n-(4-Ethylbenzyl)-3-methylpyridin-2-amine necessitates the development of more sophisticated and efficient synthetic strategies.

Recent progress has focused on transition-metal-catalyzed cross-coupling reactions, which offer powerful tools for constructing C-N and C-C bonds with high precision. For instance, the Buchwald-Hartwig amination allows for the coupling of aryl halides with 2-aminopyridines under relatively mild conditions, providing a versatile route to N-aryl derivatives. mdpi.com Similarly, Sonogashira cross-coupling reactions have been effectively used to link alkyne precursors with bromopyridines, which can then be hydrogenated to yield flexible saturated side chains. nih.gov

Another significant area of advancement is C-H functionalization. nih.gov This strategy allows for the direct modification of the pyridine (B92270) ring without the need for pre-functionalized starting materials, such as halogenated pyridines. Visible-light-promoted reactions and photoredox catalysis are emerging as powerful, environmentally friendly methods for C-H functionalization, enabling the introduction of various substituents, including perfluoroalkyl and thiocyanato groups, onto the pyridine core. mdpi.com

Multicomponent reactions (MCRs) are also gaining traction for the one-pot synthesis of highly substituted 2-aminopyridines from simple precursors, offering efficiency and atom economy. nih.gov These modern methods are crucial for building libraries of complex molecules for biological screening.

Table 1: Comparison of Synthetic Methodologies for Pyridin-2-amine Derivatives

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Classical Methods | Nucleophilic aromatic substitution, condensation reactions. | Well-established, readily available starting materials. | Harsh reaction conditions, limited scope, poor regioselectivity. |

| Cross-Coupling | Buchwald-Hartwig, Suzuki, Sonogashira reactions. mdpi.comnih.gov | High yields, excellent functional group tolerance, mild conditions. | Cost of catalysts and ligands, removal of metal residues. |

| C-H Functionalization | Direct modification of C-H bonds on the pyridine ring. nih.gov | High atom economy, reduces synthetic steps, novel transformations. | Regioselectivity control, requirement for directing groups. |

| Photoredox Catalysis | Utilizes visible light to drive radical reactions. mdpi.com | Mild conditions, high efficiency, environmentally friendly. | Limited to specific reaction types, requires specialized equipment. |

| Multicomponent Reactions | One-pot synthesis from three or more starting materials. nih.gov | High efficiency, molecular diversity, operational simplicity. | Optimization can be complex, scaffold is often predetermined. |

Integration of Artificial Intelligence and Machine Learning for Accelerated Research and Discovery in Pyridine Derivative Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of pyridine derivatives. nih.govijirt.org These computational tools can analyze vast datasets to predict molecular properties, design novel compounds, and optimize synthetic routes, thereby accelerating the research cycle. nih.gov

In the context of compounds like this compound, ML models can be trained on large libraries of known pyridine derivatives to predict their biological activity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.govmdpi.com This in silico screening allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources. mdpi.com

Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecular structures with desired properties. nih.gov By defining specific parameters (e.g., target affinity, solubility), these algorithms can propose novel pyridin-2-amine derivatives that have never been synthesized, opening up new avenues for exploration. Furthermore, AI can assist in retrosynthetic analysis, predicting the most efficient and cost-effective pathways to synthesize these complex target molecules.

Table 2: Applications of AI/ML in Pyridine Derivative Research

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Hit Identification | Virtual Screening, Quantitative Structure-Activity Relationship (QSAR) models. nih.gov | Rapidly screen billions of virtual compounds to identify potential hits against a biological target. |

| Lead Optimization | Predictive ADMET models, multi-parameter optimization algorithms. mdpi.com | Guide chemical modifications to improve potency, selectivity, and drug-like properties. |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). nih.gov | Create novel molecular structures with optimized properties tailored to a specific target. |

| Synthesis Planning | Retrosynthesis prediction algorithms. | Propose efficient synthetic routes for novel compounds, reducing development time. |

| Biomarker Discovery | Network-based analysis of biomedical data. nih.gov | Identify new therapeutic applications for existing pyridine-based drugs (drug repurposing). |

High-Throughput Screening and Lead Optimization Strategies for Novel Pyridin-2-amine Derivatives

High-Throughput Screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds against a specific biological target. For novel pyridin-2-amine derivatives, HTS is essential for identifying initial "hits." Modern HTS platforms utilize miniaturized assays in 96-, 384-, or 1536-well plate formats and employ various detection methods, including fluorescence, luminescence, and absorbance. enamine.net

Once a hit is identified from an HTS campaign, the process of lead optimization begins. This iterative process involves synthesizing and testing analogues of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. A key strategy in this phase is the development of a robust Structure-Activity Relationship (SAR). SAR studies systematically explore how modifications to different parts of the molecule, such as the N-benzyl group or substituents on the pyridine ring, affect its biological activity.

Modern lead optimization is often facilitated by "smart screening" technologies that combine computational modeling with iterative experimental screening. enamine.net After an initial screen, chemoinformatics can be used to select a smaller, more focused set of compounds for the next round of testing. This approach is significantly enhanced by access to ultra-large chemical libraries, such as those containing billions of "make-on-demand" compounds that can be synthesized rapidly. enamine.net

Fragment-based lead discovery (FBLD) is another powerful approach. This involves screening smaller, low-complexity molecules ("fragments") that bind weakly to the target. Once identified, these fragments can be grown or linked together to create a more potent lead compound. This method can be particularly effective for challenging targets.

Identification and Addressing of Key Research Gaps in Pyridin-2-amine Derivatization and Application

Despite significant progress, several research gaps and challenges remain in the field of pyridin-2-amine chemistry. Addressing these will be crucial for unlocking the full potential of this versatile scaffold.

One major challenge is the selective functionalization of the pyridine ring. While C-H activation has shown great promise, achieving precise regioselectivity, particularly at the C4 and C5 positions, can be difficult due to the directing effects of the ring nitrogen and the amino group. nih.gov Developing novel catalysts and directing groups that enable access to all possible substitution patterns is a key goal.

Another gap lies in the exploration of novel biological targets. Pyridin-2-amines have been extensively studied as kinase inhibitors and for their antimicrobial properties. nih.govrsc.org However, their potential against other target classes, such as G-protein coupled receptors (GPCRs), ion channels, and epigenetic targets, is less explored. A systematic evaluation of pyridin-2-amine libraries against a wider range of biological targets could yield novel therapeutic agents.

Furthermore, the "chemical space" occupied by current synthetic libraries is still limited. There is a need to develop synthetic methods that can introduce greater three-dimensional complexity into pyridin-2-amine structures. Molecules with more sp3-hybridized centers and chiral complexity are often associated with better clinical success, yet they remain synthetically challenging to produce on a large scale.

Finally, a deeper understanding of the structure-property relationships governing the ADMET profiles of these compounds is needed. While AI/ML models are helping, they rely on high-quality experimental data. Generating comprehensive datasets on the solubility, permeability, metabolic stability, and potential toxicity of diverse pyridin-2-amine derivatives will be essential for building more accurate predictive models and designing safer, more effective drugs.

Table 3: Key Research Gaps and Future Directions

| Research Gap | Proposed Direction / Solution |

|---|---|

| Regioselectivity in Synthesis | Development of novel catalysts and ortho/meta/para-directing groups for precise C-H functionalization. |

| Limited Biological Targets | Expansion of screening efforts to under-explored target classes (e.g., GPCRs, epigenetic enzymes). |

| Lack of 3D Complexity | Focus on stereoselective synthetic methods to create chiral centers and increase sp3 character. |

| Incomplete ADMET Data | Systematic experimental profiling of diverse compound libraries to build robust predictive models. |

| Sustainable Chemistry | Increased use of photocatalysis, flow chemistry, and greener solvents to reduce environmental impact. |

Q & A

Q. What are the optimized synthetic routes for N-(4-Ethylbenzyl)-3-methylpyridin-2-amine, and how can reaction yields be improved?

The synthesis of N-(4-Ethylbenzyl)-3-methylpyridin-2-amine derivatives often involves condensation reactions between substituted aldehydes and amine precursors. For example, in analogous syntheses, 4-benzyloxy-3-methoxybenzaldehyde reacts with 2-hydrazinopyridine in ethanol under acidic conditions (acetic acid) to form hydrazone intermediates, achieving yields up to 91% after purification . To optimize yields:

- Temperature control : Reactions performed at room temperature or mild heating (e.g., reflux in ethanol) minimize side products.

- Catalyst selection : Acid catalysts (e.g., acetic acid) stabilize intermediates and accelerate imine formation.

- Purification : Vacuum filtration and recrystallization (e.g., using methanol/water) enhance purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons (δ 7.2–8.1 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm) confirm substitution patterns. For example, the ethylbenzyl moiety shows characteristic splitting in the aromatic region .

- FTIR : Stretching vibrations for C=N (1596–1539 cm<sup>−1</sup>) and N–H (3198 cm<sup>−1</sup>) validate the amine and pyridine groups .

- HRMS : Exact mass measurements (e.g., [M+H]<sup>+</sup> at m/z 334.1553) confirm molecular formula integrity .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Molecular docking and density functional theory (DFT) simulations are used to assess interactions with enzymes or receptors. For example:

- Docking studies : Align the compound with cytochrome P450 (CYP) active sites (e.g., CYP3A4) to predict metabolic stability. The ethylbenzyl group may occupy hydrophobic pockets, while the pyridine nitrogen forms hydrogen bonds .

- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. What experimental strategies resolve contradictions in pharmacological data for this compound derivatives?

Discrepancies in IC50 values or metabolic stability often arise from assay conditions. Mitigation approaches include:

- Standardized assays : Use validated cytochrome P450 inhibition protocols (e.g., fluorometric assays with control substrates) to ensure reproducibility .

- Structural analogs : Compare derivatives (e.g., replacing the ethyl group with methyl or trifluoromethyl) to isolate structure-activity relationships (SAR) .

Q. How does crystallography clarify the solid-state behavior of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines:

- Packing motifs : The ethylbenzyl group’s orientation influences π-π stacking and hydrogen-bonding networks .

- Tautomerism : Pyridine-amine tautomers can be distinguished via bond-length analysis (C–N vs. C=N) .

Methodological Considerations

Q. What are the best practices for analyzing metabolic stability in vitro?

- Microsomal incubation : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS .

- CYP inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Q. How can synthetic byproducts be minimized during large-scale preparation?

- Stepwise purification : Isolate intermediates (e.g., hydrazones) via column chromatography (silica gel, hexane/ethyl acetate gradient) before cyclization .

- Oxidant optimization : Sodium hypochlorite (NaOCl) is preferred over harsh oxidants (e.g., MnO2) to avoid over-oxidation of the pyridine ring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts?

Variations may arise from solvent effects (DMSO vs. CDCl3) or pH. For example:

Q. Why do different studies report conflicting biological activities for similar analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.